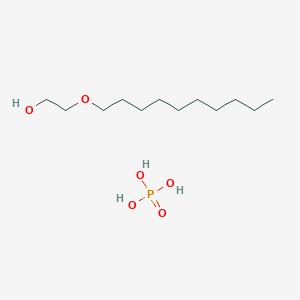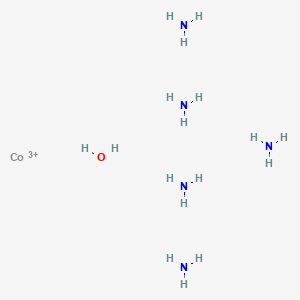
Triuranium tetraphosphide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triuranium tetraphosphide (U3P4) is a unique compound that has gained significant attention in recent years due to its potential applications in various scientific fields. This compound belongs to the family of intermetallic compounds, which are characterized by the combination of two or more metallic elements. U3P4 has a unique crystal structure that makes it an ideal candidate for various scientific applications.
Aplicaciones Científicas De Investigación
Triuranium tetraphosphide has a wide range of scientific research applications due to its unique properties. One of the most significant applications of Triuranium tetraphosphide is in the field of nuclear energy. Triuranium tetraphosphide has been used as a fuel in nuclear reactors due to its high thermal conductivity and stability at high temperatures. Additionally, Triuranium tetraphosphide has been used in the production of nuclear weapons due to its high density and stability.
Mecanismo De Acción
The mechanism of action of Triuranium tetraphosphide is not well understood, but it is believed to be related to its unique crystal structure. Triuranium tetraphosphide has a complex crystal structure that consists of interconnected uranium and phosphorus atoms. This structure gives Triuranium tetraphosphide its high thermal conductivity and stability, which makes it an ideal candidate for various scientific applications.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of Triuranium tetraphosphide. However, it is known that Triuranium tetraphosphide is highly toxic and can cause severe health effects if ingested or inhaled. The toxicity of Triuranium tetraphosphide is due to the presence of uranium, which is a radioactive element.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Triuranium tetraphosphide has several advantages for lab experiments, including its high thermal conductivity and stability at high temperatures. However, Triuranium tetraphosphide is highly toxic and requires special handling and disposal procedures. Additionally, the synthesis of Triuranium tetraphosphide is a complex process that requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on Triuranium tetraphosphide. One potential area of research is the development of new synthesis methods that are more efficient and cost-effective. Additionally, research could focus on the use of Triuranium tetraphosphide in new applications, such as in the development of new materials or in the production of renewable energy. Finally, research could focus on the toxicity of Triuranium tetraphosphide and the development of new disposal methods that are safe and environmentally friendly.
Conclusion
In conclusion, Triuranium tetraphosphide is a unique compound that has significant potential in various scientific fields. The synthesis of Triuranium tetraphosphide is a complex process that requires specialized equipment and expertise. Triuranium tetraphosphide has several advantages for lab experiments, including its high thermal conductivity and stability at high temperatures. However, Triuranium tetraphosphide is highly toxic and requires special handling and disposal procedures. There are several future directions for research on Triuranium tetraphosphide, including the development of new synthesis methods and the exploration of new applications.
Métodos De Síntesis
The synthesis of Triuranium tetraphosphide is a complex process that requires high-temperature and high-pressure conditions. The most common method for synthesizing Triuranium tetraphosphide is through the reaction of uranium and phosphorus at high temperatures. The reaction takes place in a sealed quartz tube under an argon atmosphere, and the resulting product is purified using various techniques such as vacuum distillation and sublimation.
Propiedades
Número CAS |
12037-84-2 |
|---|---|
Nombre del producto |
Triuranium tetraphosphide |
Fórmula molecular |
P2U-6 |
Peso molecular |
299.9764 g/mol |
Nombre IUPAC |
phosphorus(3-);uranium |
InChI |
InChI=1S/2P.U/q2*-3; |
Clave InChI |
LVGIYEPXOOOQHN-UHFFFAOYSA-N |
SMILES |
[P-3].[P-3].[U] |
SMILES canónico |
[P-3].[P-3].[U] |
Otros números CAS |
12037-84-2 |
Sinónimos |
triuranium tetraphosphide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





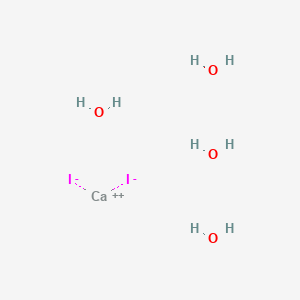


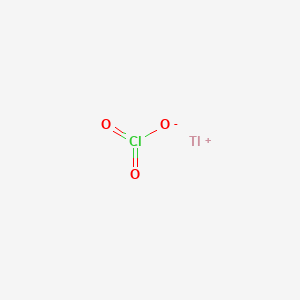
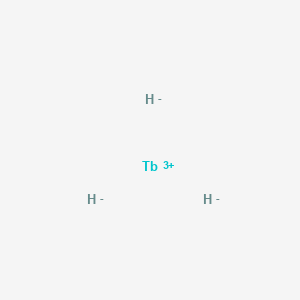
![Ethanol, 2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl)oxy]-](/img/structure/B88707.png)
